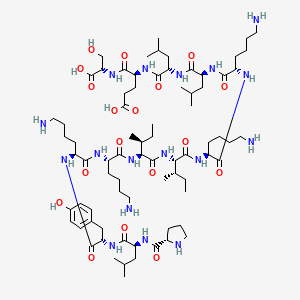

H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH is a peptide consisting of a sequence of amino acids: proline, leucine, tyrosine, lysine, lysine, isoleucine, isoleucine, lysine, lysine, leucine, leucine, glutamic acid, and serine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the production of large quantities of peptides with high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Peptide können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Peptide, die Aminosäuren wie Cystein enthalten, können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können für Oxidationsreaktionen verwendet werden.

Reduktion: DTT oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Fluoreszierende Farbstoffe wie FITC können unter milden Bedingungen an Lysinreste gebunden werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den vorgenommenen spezifischen Modifikationen ab. So führt beispielsweise die Oxidation von Cysteinresten zur Bildung von Disulfidbrücken, während Substitutionsreaktionen zu fluoreszenzmarkierten Peptiden führen können.

Wissenschaftliche Forschungsanwendungen

Peptide wie H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Bausteine für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf ihre Rolle in zellulären Prozessen und Signalwegen untersucht.

Medizin: Auf ihr Potenzial als therapeutische Wirkstoffe, wie z. B. antimikrobielle Peptide oder Krebsbehandlungen, untersucht.

Industrie: Bei der Entwicklung von diagnostischen Tests und als Bestandteile in Kosmetikformulierungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Peptiden hängt von ihrer spezifischen Sequenz und Struktur ab. Im Allgemeinen können Peptide mit zellulären Rezeptoren, Enzymen oder anderen Proteinen interagieren, um ihre Wirkungen auszuüben. Beispielsweise können antimikrobielle Peptide bakterielle Zellmembranen stören, was zu Zelllyse führt. Die beteiligten molekularen Ziele und Pfade variieren je nach Funktion des Peptids stark.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary widely based on the peptide’s function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Ein weiteres Peptid mit einer anderen Sequenz, aber ähnlichen strukturellen Eigenschaften.

Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: Ein Peptid mit einer längeren Sequenz und verschiedenen funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH liegt in seiner spezifischen Sequenz, die seine biologische Aktivität und potenziellen Anwendungen bestimmt. Das Vorhandensein mehrerer Lysinreste kann beispielsweise spezifische Bindungseigenschaften oder antimikrobielle Aktivität verleihen.

Eigenschaften

Molekularformel |

C76H133N17O18 |

|---|---|

Molekulargewicht |

1573.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1 |

InChI-Schlüssel |

SACBPCXTLNEHGC-ZIOXNNFISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)

![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)

![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)

![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)